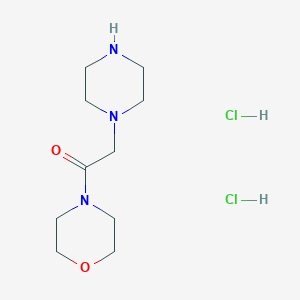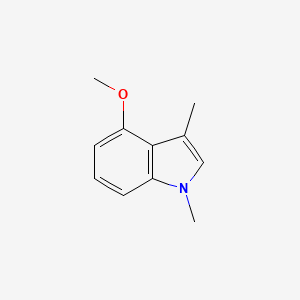
4-Methoxy-1,3-dimethylindole
Vue d'ensemble
Description
4-Methoxy-1,3-dimethylindole is a chemical compound with the molecular formula C11H13NO . It is a derivative of indole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indole derivatives, such as this compound, often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks like aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of this compound is characterized by an indole core, which is a significant heterocyclic system in natural products and drugs . The indole core is often considered a “privileged scaffold” within the drug discovery arena .Chemical Reactions Analysis
The chemical reactions involving this compound typically involve a Fischer indolisation–indole N-alkylation sequence . This sequence is robust, clean, and high-yielding, generating minimal quantities of by-products or leftovers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 147.17 g/mol . Further physical and chemical properties can be found in databases like PubChem .Applications De Recherche Scientifique
Synthesis of Hybrid Ligands
In the field of ligand synthesis, the creation of the first 4-methoxy-substituted 1,3-benzazaphosphole was achieved using a C,O-dilithium intermediate. This compound represents a potential σ2 P,O hybrid or chelate ligand with high π-density at the phosphorus atom, indicating its utility in coordination chemistry and catalysis (Aluri, Jones, Dix, & Heinicke, 2014).
Nitration and Aminoindoles Synthesis
4-Methoxy-1,3-dimethylindole is used in the synthesis of nitro- and aminoindoles, showing that its structural features impact the course of nitration and reduction reactions. This is essential for the development of novel organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Ямашкин & Юровская, 2013).
Applications in Crystallography
An interesting application emerged in crystallography, where this compound was isolated during the sublimation of the anti-inflammatory drug indomethacin. The study of its crystal structure contributes to a better understanding of molecular interactions and crystal formation (Kennedy, Sherwood, & Slavin, 2002).
Photocleavage Studies
In photolysis studies, 4-methoxy substitution on indoles has been explored for its effect on efficiency. Such compounds are useful as photolabile precursors in various chemical processes, highlighting the role of this compound in photochemistry (Papageorgiou & Corrie, 2000).
Mécanisme D'action
Orientations Futures
Indole derivatives, including 4-Methoxy-1,3-dimethylindole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Their synthesis methods continue to be refined, and their applications in medicinal chemistry and pharmacology are growing .
Propriétés
IUPAC Name |
4-methoxy-1,3-dimethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-7-12(2)9-5-4-6-10(13-3)11(8)9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIFWQZGUMLSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



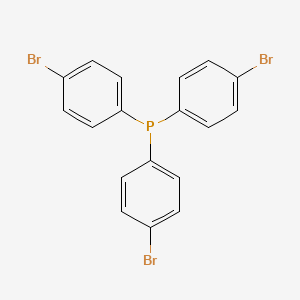
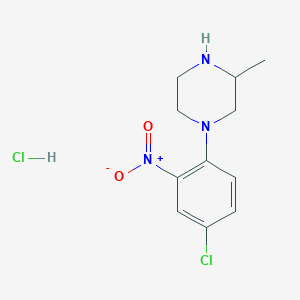
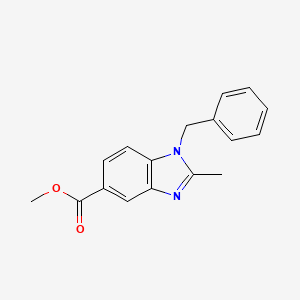
![5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3122099.png)

![2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid](/img/structure/B3122111.png)

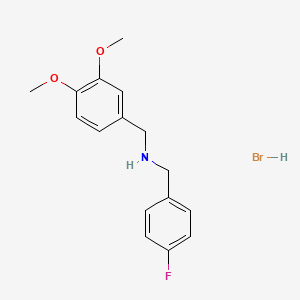
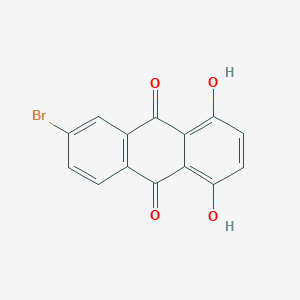

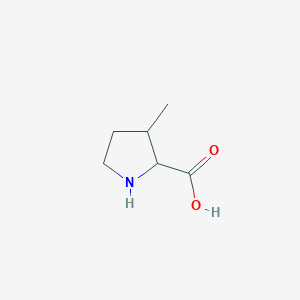

![3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B3122156.png)
